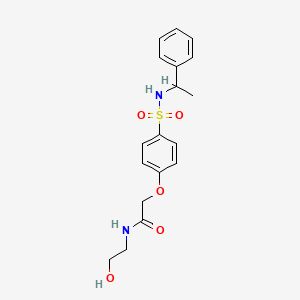
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide involves its interaction with specific receptors and enzymes in the body. This compound has been found to inhibit the activity of certain enzymes, leading to a decrease in the production of inflammatory mediators. It also interacts with specific receptors, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, leading to a decrease in inflammation. It also inhibits the growth of cancer cells, leading to a potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action has been extensively studied. However, this compound also has some limitations, including its potential toxicity and limited solubility in some solvents.
Zukünftige Richtungen
There are several potential future directions for the study of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide. One possible direction is the development of new analogs of this compound with improved solubility and reduced toxicity. Another potential direction is the study of this compound's potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, the use of this compound in combination with other drugs for cancer therapy is another potential future direction.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been discussed in this paper. Further research on this compound could lead to its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide involves a series of chemical reactions. The starting materials used for the synthesis include 4-ethoxyaniline, 2-hydroxy-3-formylquinoline, and 3-methoxybenzoyl chloride. The reaction involves the condensation of these starting materials under specific conditions, resulting in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-oxidant agent.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-3-32-22-13-11-21(12-14-22)28(26(30)19-8-6-9-23(16-19)31-2)17-20-15-18-7-4-5-10-24(18)27-25(20)29/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIFSFQQBUQUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-methoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)









![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7711092.png)
